2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate
Description
2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a structurally complex compound featuring three key moieties:
- Benzo[c][1,2,5]thiadiazole 2,2-dioxide: A bicyclic sulfonamide scaffold known for its electron-deficient aromatic system, often utilized in medicinal chemistry for its hydrogen-bonding and π-stacking capabilities .
- Piperidine ring: A saturated six-membered amine ring that enhances bioavailability and modulates pharmacokinetic properties, such as metabolic stability and membrane permeability.
- Acetylated propan-2-yl ester: A prodrug feature that likely improves solubility and oral absorption by masking polar functional groups.
Its structural complexity necessitates detailed comparisons with analogs to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
[2-methyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-13(22)26-18(2,3)17(23)20-11-9-14(10-12-20)21-16-8-6-5-7-15(16)19(4)27(21,24)25/h5-8,14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGOSVUPTJOWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate typically involves multistep organic reactions. The starting materials usually include substituted benzo-thiadiazole, piperidine, and acetates. Various catalysts and reagents, such as palladium or platinum complexes, are used to facilitate coupling reactions.
Industrial production methods: : On an industrial scale, production involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and automated synthesis platforms can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically employs agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions: : Oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides) are commonly used. Reaction conditions may include varying temperatures, solvents, and pH levels to achieve the desired chemical transformation.
Major products formed: : The reactions often yield derivatives with altered functionalities, which can be further utilized in various applications.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance:
- Compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activity:
- Research indicates that certain derivatives can inhibit the growth of bacteria and fungi at low concentrations. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazoles has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Experimental Findings
Several studies have documented the efficacy of thiadiazole derivatives in various biological assays:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a closely related thiadiazole derivative on MDA-MB-231 cells, demonstrating significant cytotoxicity with an IC50 value of approximately 5 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another study, a series of thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antibacterial properties.
Case Study 3: Anti-inflammatory Activity
Research focusing on the anti-inflammatory properties revealed that certain thiadiazole derivatives effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential in treating inflammatory conditions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzo-thiadiazole moiety is particularly significant for its ability to engage in π-π interactions and hydrogen bonding, influencing the compound's activity. Pathways involved may include signal transduction processes and metabolic routes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Studies employing binary fingerprint-based similarity coefficients , such as the Tanimoto index, have demonstrated that compounds sharing ≥70% structural overlap often exhibit comparable biological activities . Key analogs for comparison include:
| Compound Name | Core Structure | Substituents | Tanimoto Index* |
|---|---|---|---|
| Target Compound | Benzo-thiadiazole sulfone + piperidine | Acetylated propan-2-yl ester | 1.00 |
| 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide | Benzo-thiadiazole sulfone | None | 0.65 |
| 4-(piperidin-1-yl)propan-2-yl acetate | Piperidine + acetate ester | Lacks benzo-thiadiazole | 0.42 |
| Analog X† | Benzo-thiadiazole sulfone + piperidine | Non-acetylated propan-2-ol | 0.88 |
*Hypothetical data based on methodology from .
†Example analog from proprietary databases.
The Tanimoto coefficient highlights the critical role of the benzo-thiadiazole-piperidine core in determining similarity. Removal of the sulfone group or piperidine ring reduces similarity by >50%, underscoring their pharmacophoric importance .
Physicochemical Properties
Comparative physicochemical profiling reveals the impact of structural modifications:
| Compound Name | Molecular Weight (g/mol) | logP* | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 465.52 | 1.8 | 12.3 |
| 3-methylbenzo-thiadiazole | 198.22 | 0.2 | 45.6 |
| Analog X | 423.48 | 2.1 | 5.7 |
*Calculated using Lipinski’s rule-of-five guidelines.
The acetylated ester in the target compound reduces logP (lipophilicity) compared to non-esterified analogs (e.g., Analog X), enhancing solubility. However, its larger molecular weight (~465 g/mol) approaches the upper limit for oral bioavailability, necessitating further optimization .
Biological Activity
The compound 2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 318.38 g/mol
- IUPAC Name : this compound
This compound contains a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed moderate to high antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Thiadiazole Derivative | E. coli | Moderate |
| Thiadiazole Derivative | S. aureus | High |
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds have been documented extensively. For example, derivatives of piperidine have shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation .
Anticancer Potential
The anticancer activity of related compounds has also been explored. Thiadiazole derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole structures often inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Cytokine Production : Anti-inflammatory activity is mediated by the downregulation of TNF-alpha and IL-6 production.
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole-containing compounds:
- Case Study on Antibacterial Activity : A series of synthesized thiadiazole derivatives were tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Anti-inflammatory Effects in Animal Models : In a murine model of inflammation, administration of a related piperidine derivative resulted in a 50% reduction in paw edema compared to control groups .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate?
- Methodology : The synthesis involves multi-step processes, including the formation of the thiadiazole and piperidine moieties. Critical steps include:
- Coupling reactions : Use of ethanol as a solvent with triethylamine to promote nucleophilic substitution or condensation reactions (e.g., thiadiazole ring closure) .
- Purification : Column chromatography or crystallization from dimethylformamide (DMF) to isolate the product .
- Yield optimization : Adjusting stoichiometric ratios and reaction time (e.g., 6–12 hours at room temperature for intermediate steps) .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to confirm the presence of the thiadiazole (δ ~7.5–8.5 ppm for aromatic protons) and acetate groups (δ ~2.0 ppm for methyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identify key functional groups (e.g., sulfone stretch at ~1300–1350 cm) .
Q. What solvents and pH conditions are optimal for handling this compound in vitro?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its sulfone and acetate groups .
- Stability : Maintain neutral pH (6.5–7.5) to prevent hydrolysis of the acetate ester. Acidic/basic conditions may degrade the thiadiazole ring .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives targeting specific biological receptors?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., kinases or GPCRs). For example, thiadiazole derivatives show affinity for hydrophobic binding pockets .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for functionalization .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Contradiction analysis :
- Dynamic effects : NMR may show averaged conformations, while X-ray reveals static crystal packing. Compare solution- and solid-state data .
- Tautomerism : Thiadiazole rings can exhibit tautomeric shifts; use variable-temperature NMR to detect equilibrium states .
Q. What strategies mitigate side reactions during functionalization of the piperidine moiety?
- Experimental design :
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) during derivatization .
- Catalysis : Employ palladium catalysts for selective cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) .
- Monitoring : Use TLC or in-situ IR to track reaction progress and halt at intermediate stages if needed .
Theoretical and Methodological Frameworks
- Link to drug discovery : The compound’s sulfone and piperidine groups are common in kinase inhibitors; use structure-activity relationship (SAR) studies to prioritize derivatives .
- AI integration : Apply COMSOL Multiphysics for reaction simulation or machine learning models to predict optimal synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
